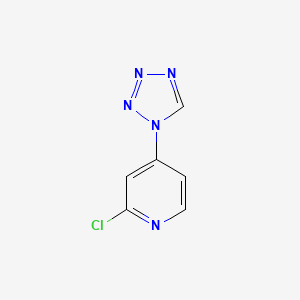

2-chloro-4-(1H-tetrazol-1-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-chloro-4-(1H-tetrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(1H-tetrazol-1-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-4-cyanopyridine with sodium azide under suitable conditions to form the tetrazole ring. This reaction is often carried out in the presence of a catalyst such as zinc chloride or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-(1H-tetrazol-1-yl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, amines, or thiols in the presence of a base.

Cycloaddition: Reagents like alkynes or alkenes under thermal or catalytic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while cycloaddition reactions can produce complex heterocyclic structures.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of tetrazoles, including 2-chloro-4-(1H-tetrazol-1-yl)pyridine, exhibit significant antimicrobial properties. Tetrazole compounds are known to possess antibacterial and antifungal activities. For instance, studies have demonstrated that 5-substituted 1H-tetrazoles can inhibit the growth of various bacteria such as Escherichia coli and Staphylococcus aureus . The incorporation of the tetrazole ring enhances the biological activity of pyridine derivatives, making them promising candidates for developing new antimicrobial agents.

Antitubercular Activity

Recent investigations into the synthesis of tetrazole-containing compounds have indicated their potential as antitubercular agents. A study highlighted the synthesis of disubstituted tetrazoles, which showed promising results against Mycobacterium tuberculosis . The structural optimization of these compounds could lead to more effective treatments for tuberculosis.

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Research indicates that certain tetrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Agricultural Applications

Herbicidal Activity

Tetrazole derivatives have been investigated for their herbicidal properties. Compounds similar to this compound have shown effectiveness in controlling various weeds in agricultural settings. These compounds can be designed to target specific plant enzymes or metabolic pathways, providing a means to manage weed populations while minimizing impact on crop health .

Materials Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals makes it suitable for applications in catalysis and materials science . Research into the synthesis of novel thienopyridine derivatives linked to tetrazole rings has shown promise in creating materials with specific electronic or optical properties.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-chloro-4-(1H-tetrazol-1-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-chloro-4-(1H-tetrazol-5-yl)pyridine: A closely related compound with the tetrazole ring attached at a different position on the pyridine ring.

2-chloro-4-(1H-1,2,3-triazol-1-yl)pyridine: Another similar compound where the tetrazole ring is replaced by a triazole ring.

Uniqueness

2-chloro-4-(1H-tetrazol-1-yl)pyridine is unique due to the specific positioning of the tetrazole ring, which can influence its reactivity and binding properties. This unique structure allows for distinct interactions in chemical and biological systems, making it a valuable compound for various applications.

Biologische Aktivität

2-Chloro-4-(1H-tetrazol-1-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antibacterial, and antiviral activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a chloro group and a tetrazole moiety. This structural configuration is crucial for its biological activity, as both the pyridine and tetrazole components are known to interact with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a series of compounds containing the tetrazole moiety were synthesized and evaluated for their antitumor effects. One notable study reported that certain derivatives exhibited IC50 values significantly lower than established antitumor agents like sorafenib:

| Compound | Cancer Cell Line | IC50 (µM) | Comparison to Sorafenib |

|---|---|---|---|

| 10p | HT-29 | 0.08 | 45.1 times more active |

| 10p | H460 | 0.36 | 6.1 times more active |

| 10p | MKN-45 | 0.97 | 2.4 times more active |

| Sorafenib | HT-29 | 3.61 | - |

| Sorafenib | H460 | 2.19 | - |

| Sorafenib | MKN-45 | 2.32 | - |

These results indicate that derivatives of the compound could serve as promising candidates for further development in cancer therapy, particularly due to their low toxicity towards normal cells (e.g., WI-38 human fetal lung fibroblast cell line) .

Antibacterial Activity

The antibacterial properties of compounds related to this compound have also been investigated. Certain derivatives demonstrated broad-spectrum activity against gram-positive bacteria, which is critical given the rise of antibiotic-resistant strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 17c | Staphylococcus aureus | Significant |

| 17c | Enterococcus faecalis | Significant |

| Other Compounds | Various Gram-positive | Moderate to High |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains, warranting further exploration into its mechanism of action .

Antiviral Activity

In addition to its anticancer and antibacterial properties, preliminary research has indicated that compounds similar to this compound may exhibit antiviral activity . A study focusing on inhibitors of the SARS-CoV-2 main protease (Mpro) revealed that certain tetrazole derivatives could inhibit viral replication, although specific data on the compound itself was limited .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors in cells:

- Antitumor Mechanism : The antitumor activity is believed to stem from inhibition of critical kinases involved in cancer cell proliferation.

- Antibacterial Mechanism : The compound's interaction with bacterial cell walls or metabolic pathways may disrupt essential functions, leading to bacterial death.

Eigenschaften

IUPAC Name |

2-chloro-4-(tetrazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN5/c7-6-3-5(1-2-8-6)12-4-9-10-11-12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBFXHVFXKMANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=NN=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.